An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Synthesis and Properties
An In-depth Technical Guide to Imidazole-4-carboxylic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole-4-carboxylic acid, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectral characterization. Detailed experimental protocols for prevalent synthetic routes, including the hydrolysis of ethyl imidazole-4-carboxylate and an adapted Radziszewski synthesis, are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, this document features visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction
Imidazole-4-carboxylic acid, also known as 4-carboxyimidazole, is an organic compound featuring an imidazole (B134444) ring substituted with a carboxylic acid group. The unique electronic properties of the imidazole ring, combined with the reactivity of the carboxylic acid moiety, make it a valuable intermediate in the synthesis of a wide array of functional molecules. Its derivatives have shown promise in the development of novel therapeutic agents, including antiplatelet and antimicrobial drugs. Moreover, its coordination capabilities have been exploited in the design of metal-organic frameworks (MOFs) and other advanced materials. This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this important molecule.
Physicochemical Properties
Imidazole-4-carboxylic acid is typically a white to off-white solid. Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄N₂O₂ | [1] |
| Molecular Weight | 112.09 g/mol | [1] |
| Melting Point | 294-295 °C (decomposes) | [2] |
| Boiling Point | 495 °C at 760 mmHg | [3] |
| pKa | 1.73 (carboxyl group), 2.69 (predicted, imidazole ring) | [3][4] |
| Solubility | Sparingly soluble in aqueous acid | [3] |
| Appearance | White to off-white solid | [4] |
| Density | 1.524 g/cm³ | [3] |
Synthesis of Imidazole-4-carboxylic Acid
Several synthetic routes to imidazole-4-carboxylic acid have been established. The most common methods involve the hydrolysis of its ester precursor and the Radziszewski reaction.
Hydrolysis of Ethyl Imidazole-4-carboxylate
This is a straightforward and high-yielding method for the preparation of imidazole-4-carboxylic acid. The reaction involves the base-catalyzed hydrolysis of the corresponding ethyl ester.
Materials:
-
Ethyl imidazole-4-carboxylate
-
Potassium hydroxide (B78521) (KOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
A solution of potassium hydroxide is prepared by dissolving KOH in deionized water to a concentration of 1-2% (w/v).
-
Ethyl imidazole-4-carboxylate is mixed with the potassium hydroxide solution in a mass ratio of approximately 1:2.2.
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The mixture is stirred at a controlled temperature of 25-30 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until all the starting ester has been consumed.
-
Upon completion of the reaction, the mixture is cooled in an ice bath.
-
Concentrated sulfuric acid is slowly added to the reaction mixture to adjust the pH to approximately 1-2, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold deionized water.
-
The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 1H-imidazole-4-carboxylic acid.
Workflow for the Hydrolysis of Ethyl Imidazole-4-carboxylate
Caption: Workflow for the synthesis of imidazole-4-carboxylic acid via hydrolysis.
Radziszewski Imidazole Synthesis (Adapted)
A plausible, though less direct, route involves the synthesis of imidazole-4,5-dicarboxylic acid followed by selective decarboxylation.
Step 1: Synthesis of Imidazole-4,5-dicarboxylic Acid
This precursor can be synthesized from tartaric acid.[7]
Materials:
-
d-Tartaric acid
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Aqueous ammonia (B1221849)
-
Formaldehyde solution
Procedure:
-
d-Tartaric acid is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.
-
The resulting tartaric acid dinitrate is then carefully reacted with an aqueous solution of ammonia and formaldehyde.
-
The imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.
Step 2: Selective Mono-decarboxylation
Selective decarboxylation of imidazole-4,5-dicarboxylic acid to yield imidazole-4-carboxylic acid can be challenging. It typically requires careful control of reaction conditions, such as temperature and solvent, and may involve the use of a catalyst.[6] A general approach involves heating the dicarboxylic acid in a high-boiling point solvent.
Procedure:
-
Imidazole-4,5-dicarboxylic acid is suspended in a high-boiling point solvent (e.g., glycerol (B35011) or quinoline).
-
The mixture is heated to a high temperature (typically above 200 °C).
-
The reaction is monitored for the evolution of carbon dioxide.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified.
Radziszewski Synthesis Pathway (Conceptual)
Caption: Conceptual pathway for Radziszewski synthesis of imidazole-4-carboxylic acid.
Spectroscopic Properties
The structural elucidation of imidazole-4-carboxylic acid is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The ¹H NMR spectrum of imidazole-4-carboxylic acid in DMSO-d₆ typically shows two singlets in the aromatic region corresponding to the protons on the imidazole ring. A broad singlet corresponding to the carboxylic acid proton is also observed, and its chemical shift can be concentration-dependent.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.6 | Singlet | H-5 proton of the imidazole ring |
| ~7.1 | Singlet | H-2 proton of the imidazole ring |
| Broad | Singlet | -COOH proton |
¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH (Carboxylic acid carbon) |
| ~138 | C-2 of the imidazole ring |
| ~127 | C-4 of the imidazole ring |
| ~122 | C-5 of the imidazole ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of imidazole-4-carboxylic acid exhibits characteristic absorption bands for the carboxylic acid and imidazole functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 | C=O stretch | Carboxylic acid |
| ~1680 | C=N stretch | Imidazole ring |
| ~1380 | C-N stretch | Imidazole ring amine |
| ~1160 | C-N stretch | Imidazole ring |
| ~1030 | C-O stretch | Carboxylic acid |
Applications in Drug Development and Research
Imidazole-4-carboxylic acid and its derivatives are of significant interest in the pharmaceutical industry. The imidazole scaffold is a common feature in many biologically active molecules.
-
Antiplatelet Agents: Derivatives of imidazole-4-carboxylic acid have been synthesized and identified as potent antiplatelet agents.
-
Antimicrobial Activity: The imidazole nucleus is a key component of many antifungal and antibacterial drugs.
-
Coordination Chemistry: The molecule is utilized as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and drug delivery.[8]
-
Chemical Synthesis: It serves as a versatile starting material for the synthesis of more complex molecules, including protected derivatives used in peptide and dendrimer chemistry.
Conclusion
Imidazole-4-carboxylic acid is a fundamentally important heterocyclic compound with a broad range of applications. This guide has provided a detailed overview of its synthesis, with specific experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further innovation and application of this versatile molecule.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. azooptics.com [azooptics.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
